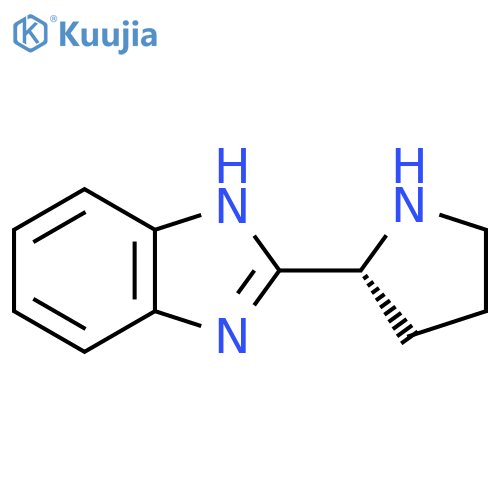Cas no 175530-90-2 (2-(2R)-pyrrolidin-2-yl-1H-1,3-benzodiazole)

2-(2R)-pyrrolidin-2-yl-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 1H-Benzimidazole,2-(2-pyrrolidinyl)-,(R)-(9CI)
- 2-[(2R)-pyrrolidin-2-yl]-1H-benzimidazole
- (R)-2-(PYRROLIDIN-2-YL)-1H-BENZO[D]IMIDAZOLE
- 2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole
- 2-pyrrolidin-2-yl-1H-benzimidazole
- 2-(2R)-pyrrolidin-2-yl-1H-1,3-benzodiazole
-
- インチ: 1S/C11H13N3/c1-2-5-9-8(4-1)13-11(14-9)10-6-3-7-12-10/h1-2,4-5,10,12H,3,6-7H2,(H,13,14)/t10-/m1/s1
- InChIKey: FHGVBMUGKDNVNB-SNVBAGLBSA-N
- ほほえんだ: N1CCC[C@@H]1C1=NC2C=CC=CC=2N1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 207
- トポロジー分子極性表面積: 40.7
- 疎水性パラメータ計算基準値(XlogP): 1.4
2-(2R)-pyrrolidin-2-yl-1H-1,3-benzodiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-186550-10g |
2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole |
175530-90-2 | 10g |
$2209.0 | 2023-09-18 | ||
| Enamine | EN300-186550-2.5g |
2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole |
175530-90-2 | 2.5g |
$1008.0 | 2023-09-18 | ||
| Enamine | EN300-186550-0.5g |
2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole |
175530-90-2 | 0.5g |
$493.0 | 2023-09-18 | ||
| Enamine | EN300-186550-0.05g |
2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole |
175530-90-2 | 0.05g |
$431.0 | 2023-09-18 | ||
| Enamine | EN300-186550-0.25g |
2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole |
175530-90-2 | 0.25g |
$472.0 | 2023-09-18 | ||
| Chemenu | CM510930-1g |
(R)-2-(Pyrrolidin-2-yl)-1H-benzo[d]imidazole |
175530-90-2 | 97% | 1g |
$289 | 2023-01-10 | |
| Enamine | EN300-186550-1.0g |
2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole |
175530-90-2 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-186550-0.1g |
2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole |
175530-90-2 | 0.1g |
$451.0 | 2023-09-18 | ||
| Alichem | A069003685-5g |
(R)-2-(Pyrrolidin-2-yl)-1h-benzo[d]imidazole |
175530-90-2 | 97% | 5g |
$938.10 | 2022-04-02 | |
| Enamine | EN300-186550-1g |
2-[(2R)-pyrrolidin-2-yl]-1H-1,3-benzodiazole |
175530-90-2 | 1g |
$513.0 | 2023-09-18 |
2-(2R)-pyrrolidin-2-yl-1H-1,3-benzodiazole 関連文献
-
Bo Sun,Dandan Rao,Yuhai Sun RSC Adv., 2016,6, 62858-62865
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
-
10. Cancer antigen 125 detection using the plasmon resonance scattering properties of gold nanorods†Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
2-(2R)-pyrrolidin-2-yl-1H-1,3-benzodiazoleに関する追加情報
Compound CAS No. 175530-90-2: 2-(2R)-pyrrolidin-2-yl-1H-1,3-benzodiazole
Compound CAS No. 175530-90-2, also known as 2-(2R)-pyrrolidin-2-yl-1H-1,3-benzodiazole, is a highly specialized organic compound with significant potential in various fields of chemistry and pharmacology. This compound has garnered attention due to its unique structure and promising biological activities. The molecule consists of a benzodiazole ring system fused with a pyrrolidine moiety, which contributes to its intriguing chemical properties.
The benzodiazole core of this compound is a well-known heterocyclic structure that has been extensively studied for its versatility in medicinal chemistry. The integration of the pyrrolidine group, particularly the (2R)-configuration, introduces additional complexity and functionality to the molecule. Recent studies have highlighted the importance of stereochemistry in determining the biological activity of such compounds, making this enantiomerically pure derivative a valuable asset in research and development.
Recent advancements in synthetic methodologies have enabled the efficient synthesis of 2-(2R)-pyrrolidin-2-yl-1H-1,3-benzodiazole. Researchers have employed various strategies, including palladium-catalyzed cross-coupling reactions and asymmetric synthesis techniques, to construct this compound with high enantioselectivity. These methods not only enhance the purity of the product but also pave the way for large-scale production, which is crucial for preclinical and clinical studies.
The biological activity of CAS No. 175530-90-2 has been explored in several recent studies. One notable area of research involves its potential as a kinase inhibitor. Kinases are critical enzymes involved in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Early findings suggest that this compound exhibits potent inhibitory activity against specific kinase targets, making it a promising candidate for drug development.
In addition to its enzymatic activity, 2-(2R)-pyrrolidin-2-yl-1H-1,3-benzodiazole has also been investigated for its antioxidant properties. Oxidative stress is a key factor in many pathological conditions, and compounds with robust antioxidant activity are highly sought after. Experimental data indicate that this compound effectively neutralizes reactive oxygen species (ROS), thereby protecting cells from oxidative damage. This dual functionality—kinase inhibition and antioxidant activity—underscores its potential as a multi-target therapeutic agent.
The pharmacokinetic profile of this compound is another area of active research. Understanding its absorption, distribution, metabolism, and excretion (ADME) properties is essential for determining its suitability as an orally administered drug. Preliminary studies suggest favorable pharmacokinetic characteristics, including good bioavailability and moderate clearance rates. However, further investigations are required to optimize its pharmacokinetic properties for clinical use.
Another intriguing aspect of CAS No. 175530-90-2 is its potential application in fluorescence-based sensing technologies. The benzodiazole moiety is known for its strong fluorescence emission under UV light, which can be exploited for sensing applications. Recent experiments have demonstrated that this compound can serve as a sensitive probe for detecting metal ions and other analytes in complex matrices. Its high sensitivity and selectivity make it a valuable tool in analytical chemistry.
In conclusion, compound CAS No. 175530-90-2, or 2-(2R)-pyrrolidin-2-yl-1H-1,3-benzodiazole, represents a versatile and multifunctional molecule with significant potential across diverse fields. Its unique chemical structure, coupled with recent advances in synthetic methods and biological studies, positions it as a promising candidate for drug development and advanced chemical sensing technologies.
175530-90-2 (2-(2R)-pyrrolidin-2-yl-1H-1,3-benzodiazole) 関連製品
- 99-36-5(Methyl 3-methylbenzoate)
- 2260918-09-8((S)-(2-aminoethyl)(imino)methyl-lambda6-sulfanone)
- 501352-04-1(N-5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl-4-(piperidine-1-sulfonyl)benzamide)
- 1336390-07-8(2-(2R)-2-aminopropyl-6-bromophenol)
- 2580099-34-7(rac-ethyl 2-(3R,5S)-2-oxa-7-azaspiro4.4nonan-3-ylacetate)
- 903278-01-3(2-amino-3-(4-tert-butylbenzoyl)indolizine-1-carbonitrile)
- 1352318-63-8(2-methoxy-3-(4-nitrophenyl)pyridine)
- 899968-37-7(N-(4-acetylphenyl)-2-3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)
- 1926163-87-2(Fmoc-a-cyclopropyl-Ala-OH)
- 124169-54-6(2,6-DIFLUORO-3-NITROBENZAMIDE)




